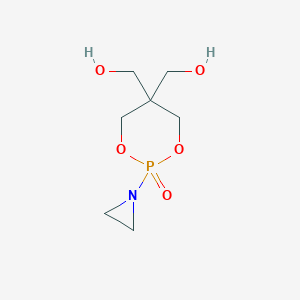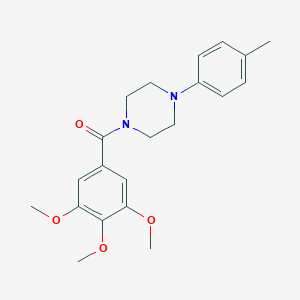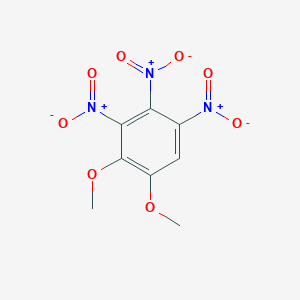
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide, also known as MBTA, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a benzothiazole ring and an acetamide group. MBTA has been found to have various biochemical and physiological effects, making it a promising compound for future research.
Mécanisme D'action
The exact mechanism of action of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide is not fully understood. However, it has been suggested that N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Effets Biochimiques Et Physiologiques
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has also been found to have antimicrobial properties, which can help prevent the growth of bacteria and fungi. Additionally, N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and purify, and it has been extensively studied for its biological activities. However, there are also some limitations to the use of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Orientations Futures
There are several potential future directions for research involving N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide. One area of interest is the development of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide-based drugs for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the study of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide's anticancer properties, with the goal of developing new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide and its potential off-target effects.
Méthodes De Synthèse
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide can be synthesized through a reaction between 2-mercaptobenzothiazole and acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to have various biological activities, including antioxidant, antimicrobial, and anticancer properties. N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has also been studied for its potential use as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
5107-83-5 |
|---|---|
Nom du produit |
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide |
Formule moléculaire |
C10H10N2OS |
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |
InChI |
InChI=1S/C10H10N2OS/c1-6(13)11-8-3-4-10-9(5-8)12-7(2)14-10/h3-5H,1-2H3,(H,11,13) |
Clé InChI |
WWLOFBMXZGFSDJ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C |
SMILES canonique |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C |
Solubilité |
30.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)












